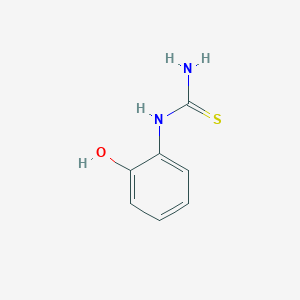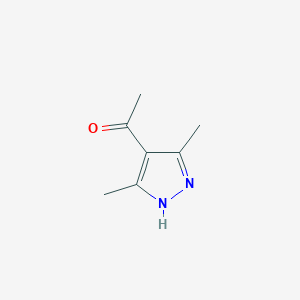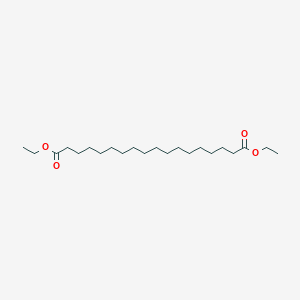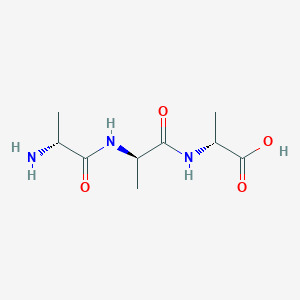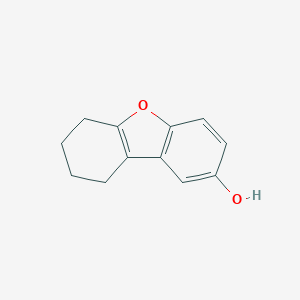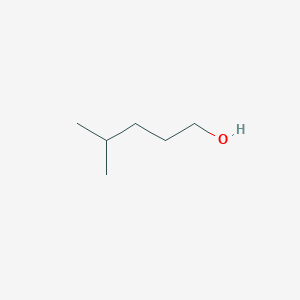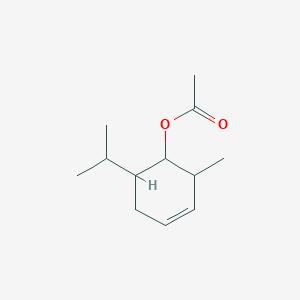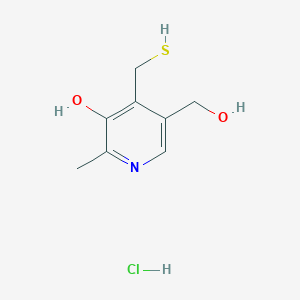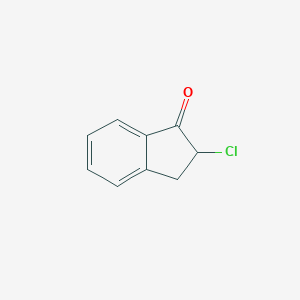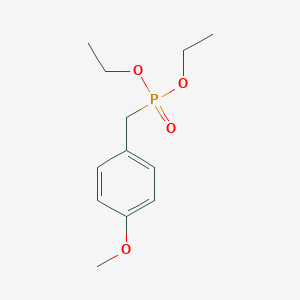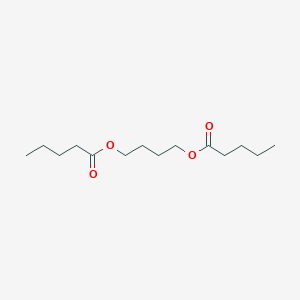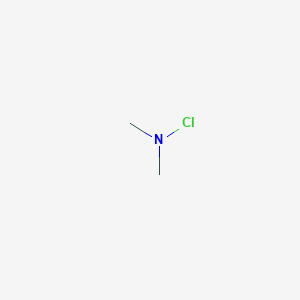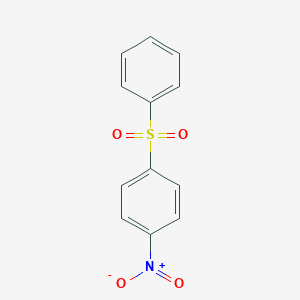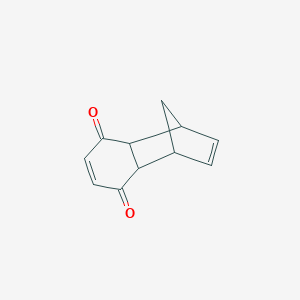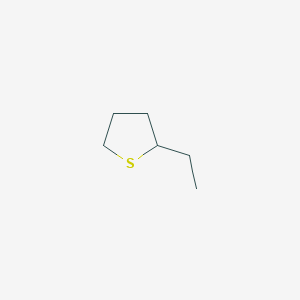
2-Ethyltetrahydrothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyltetrahydrothiophene (2-ET) is a cyclic sulfide compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a colorless liquid with a strong odor and is commonly used as a flavoring agent in the food industry. However, its applications extend far beyond this, with research indicating its potential use in pharmaceuticals and other industries.
Mechanism Of Action
The mechanism of action of 2-Ethyltetrahydrothiophene is not fully understood, but studies have suggested that it may act as a reactive oxygen species scavenger, helping to protect cells from oxidative stress. It may also interact with cell membranes and disrupt their function, leading to cell death in certain microorganisms.
Biochemical And Physiological Effects
Studies have shown that 2-Ethyltetrahydrothiophene has a variety of biochemical and physiological effects. It has been found to inhibit the growth of several types of bacteria and fungi, including those that are resistant to conventional antibiotics. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Ethyltetrahydrothiophene in lab experiments include its low toxicity and high stability, making it a safe and reliable compound to work with. However, its strong odor can be a limitation, and precautions must be taken to ensure that it does not contaminate other samples or affect the results of experiments.
Future Directions
There are numerous potential future directions for research on 2-Ethyltetrahydrothiophene. One area of interest is its potential use in the development of new antimicrobial drugs, particularly for the treatment of drug-resistant infections. It may also have applications in the development of new materials, such as biodegradable polymers and nanomaterials. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.
In conclusion, 2-Ethyltetrahydrothiophene is a compound that has shown great potential in various scientific fields. Its unique properties and potential applications make it a subject of ongoing research, with numerous future directions for exploration. As the scientific community continues to study this compound, we may uncover new applications that could have significant impacts on various industries and fields.
Synthesis Methods
The synthesis of 2-Ethyltetrahydrothiophene can be achieved through several methods, including the reaction of 2-butanone and hydrogen sulfide in the presence of a catalyst. Another method involves the reaction of 2-butenol and sulfur under high pressure and temperature. The latter method yields higher purity and is more commonly used in industrial settings.
Scientific Research Applications
2-Ethyltetrahydrothiophene has been the subject of numerous scientific studies due to its potential applications in various fields. In the pharmaceutical industry, it has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs. It has also been studied for its potential use in the synthesis of new materials, such as polymers and nanoparticles.
properties
CAS RN |
1551-32-2 |
|---|---|
Product Name |
2-Ethyltetrahydrothiophene |
Molecular Formula |
C6H12S |
Molecular Weight |
116.23 g/mol |
IUPAC Name |
2-ethylthiolane |
InChI |
InChI=1S/C6H12S/c1-2-6-4-3-5-7-6/h6H,2-5H2,1H3 |
InChI Key |
FQAXENNJSLPYOP-UHFFFAOYSA-N |
SMILES |
CCC1CCCS1 |
Canonical SMILES |
CCC1CCCS1 |
synonyms |
2-Ethyltetrahydrothiophene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



